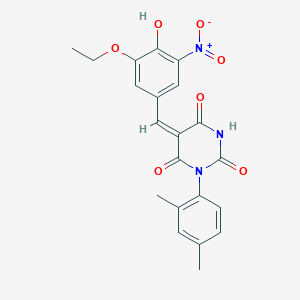![molecular formula C14H12ClN3O4 B5909602 6-[2-(4-chlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909602.png)
6-[2-(4-chlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(4-chlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CPNP" and has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of CPNP is not fully understood, but it has been shown to modulate the activity of various ion channels and receptors in the brain. CPNP has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity and reducing the risk of seizures. CPNP has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
CPNP has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to increase the levels of various neurotransmitters, including GABA, dopamine, and serotonin. CPNP has also been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells and tissues.
実験室実験の利点と制限
CPNP has a number of advantages and limitations for use in laboratory experiments. One advantage is its potent anticonvulsant and neuroprotective effects, which make it a useful tool for studying neurological disorders. However, CPNP is also highly toxic and can cause serious side effects in animals, making it difficult to use in certain types of experiments.
将来の方向性
There are numerous future directions for research on CPNP. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the exploration of CPNP's potential as an anticancer agent, with further preclinical studies needed to determine its safety and efficacy. Additionally, further research is needed to fully understand the mechanism of action of CPNP and its potential applications in the treatment of neurological disorders.
合成法
The synthesis of CPNP involves the reaction of 4-chlorobenzaldehyde with acetoacetic ester, followed by the addition of nitroethane and ammonium acetate. This reaction results in the formation of CPNP as a yellow crystalline solid. The synthesis of CPNP has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
CPNP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to have potent anticonvulsant and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. CPNP has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
特性
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-16-11(8-5-9-3-6-10(15)7-4-9)12(18(21)22)13(19)17(2)14(16)20/h3-8H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEKLZGOECMWCA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669071 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5909529.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5909534.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909541.png)
![3-allyl-5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909549.png)
![1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909554.png)
![3-benzyl-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909563.png)
![5-(2-chlorobenzylidene)-3-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909571.png)
![3-allyl-5-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909572.png)
![2-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5909577.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909584.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B5909590.png)
![7-(2-furylmethylene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5909598.png)
![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5909613.png)